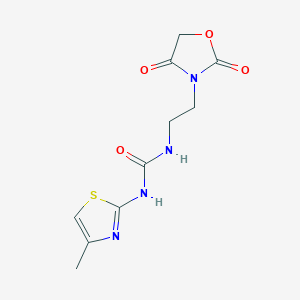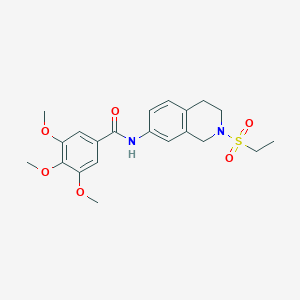
N-(3-chloro-4-methylphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine is a chemical compound that has been widely studied in scientific research. It is a member of the quinoline family of compounds and has shown promising results in various applications.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactivity
Research in organic chemistry has explored the synthesis and reactivity of compounds structurally related to "N-(3-chloro-4-methylphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine." For instance, the work by Strekowski et al. (1996) demonstrates the amination of ketimines derived from anilines and methyl halophenyl ketones, leading to the cyclization products of quinolin-4-amines, showcasing the compound's utility in synthesizing complex organic molecules (Strekowski et al., 1996).
Anticancer Activity
Several studies have investigated the anticancer activity of 4-aminoquinoline derivatives, indicating the potential of these compounds in cancer treatment. Zhang et al. (2007) synthesized a series of 4-aminoquinoline derivatives and evaluated their cytotoxic effects on human breast tumor cell lines, revealing that specific derivatives showed potent anticancer activities (Zhang et al., 2007).
Material Science and Sensing Applications
In the field of material science, the compound has contributed to the development of chemosensors. Park et al. (2015) synthesized a chemosensor capable of monitoring Zn2+ concentrations in living cells and aqueous solutions, highlighting the application of related compounds in environmental and biological monitoring (Park et al., 2015).
Photocatalysis and Organic Transformations
Gao et al. (2020) developed a PIFA-mediated Hofmann reaction to construct photocatalytically active pyrido[1,2-c]quinazolin-6-one derivatives, showcasing the potential of related compounds in facilitating organic transformations and developing new photocatalysts (Gao et al., 2020).
Tuberculosis Drug Discovery
In the realm of infectious disease research, compounds within the 2,4-diaminoquinazoline series have been evaluated for their potential as anti-tubercular agents. Odingo et al. (2014) explored structure-activity relationships influencing potency against Mycobacterium tuberculosis, underscoring the importance of specific structural components for antibacterial activity (Odingo et al., 2014).
Eigenschaften
IUPAC Name |
[4-(3-chloro-4-methylanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O/c1-14-5-7-16(12-19(14)23)26-21-17-11-15(24)6-8-20(17)25-13-18(21)22(28)27-9-3-2-4-10-27/h5-8,11-13H,2-4,9-10H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQJVRPHJAFDHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,6-Dimethylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2692209.png)


![(Z)-2-cyano-3-(furan-2-yl)-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B2692214.png)
![N-butyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2692215.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2692216.png)
![3-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)-N-(4-fluorobenzyl)benzamide](/img/structure/B2692217.png)
![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2692220.png)
![(1-Methylpyrazol-4-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2692222.png)
![N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide](/img/structure/B2692225.png)
![N-(2,6-dimethylphenyl)-2-(3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2692227.png)
![N-benzyl-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2692228.png)

